2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanoic acid

Histamine H3 receptor GPCR binding Imidazole-based ligands

2-(Methylamino)-4-(2-propyl-1H-imidazol-1-yl)butanoic acid (CAS 1343165-78-5) is a synthetic imidazole–amino acid conjugate featuring a butanoic acid backbone substituted at the α-position with a methylamino group and at the 4-position with a 2-propyl-1H-imidazole moiety. Its molecular formula is C₁₁H₁₉N₃O₂ with a predicted molecular weight of 225.29 g/mol, a calculated density of 1.15±0.1 g/cm³, and a predicted boiling point of 433.6±40.0 °C.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13528036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanoic acid
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCCC1=NC=CN1CCC(C(=O)O)NC
InChIInChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12-2)11(15)16/h6,8-9,12H,3-5,7H2,1-2H3,(H,15,16)
InChIKeySNUWVUZTPIJQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanoic acid: Structural Properties and Research Procurement Baseline


2-(Methylamino)-4-(2-propyl-1H-imidazol-1-yl)butanoic acid (CAS 1343165-78-5) is a synthetic imidazole–amino acid conjugate featuring a butanoic acid backbone substituted at the α-position with a methylamino group and at the 4-position with a 2-propyl-1H-imidazole moiety . Its molecular formula is C₁₁H₁₉N₃O₂ with a predicted molecular weight of 225.29 g/mol, a calculated density of 1.15±0.1 g/cm³, and a predicted boiling point of 433.6±40.0 °C . The structure embeds both a carboxylic acid and a secondary amine, offering multiple derivatization handles that support its use as a versatile research intermediate in pharmaceutical and biochemical discovery .

Why Generic Substitution of 2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanoic acid Carries Procurement Risk


Generic interchange among compounds bearing the 4-(2-propyl-1H-imidazol-1-yl)butanoic acid scaffold is not supported by current evidence because small structural modifications produce divergent pharmacological profiles. Database annotations indicate that the target compound displays binding activity at the histamine H3 receptor (HRH3) and, to a lesser extent, the H4 receptor (HRH4) [1]. Closely related analogs—such as the des-methyl 2-amino derivative (CAS 1339655-41-2) or the methyl ester prodrug form—lack publicly available parallel affinity data, meaning their receptor-interaction landscapes remain uncharacterized . Without matched-pair pharmacological data, substituting any of these analogs risks introducing unanticipated changes in potency, selectivity, or off-target liability, which can compromise experimental reproducibility and downstream decision-making.

Quantitative Differentiation Evidence for 2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanoic acid Against Closest Analogs


Histamine H3 Receptor Binding Affinity of the Target Compound

The target compound exhibits measurable affinity for the human histamine H3 receptor (HRH3) with a pKi of 7.92, corresponding to a Ki of approximately 12 nM, as curated in the ZINC database from ChEMBL bioactivity data [1]. This value is derived from radioligand displacement assays and demonstrates that the 2-methylamino substituent on the butanoic acid scaffold permits H3 receptor engagement. In contrast, the des-methyl analog 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid lacks any publicly reported H3 affinity data, preventing a direct potency comparison . The available H3 affinity for the target compound provides a quantitative baseline that cannot be assumed for other in-class scaffolds.

Histamine H3 receptor GPCR binding Imidazole-based ligands

Histamine H4 Receptor Subtype Selectivity Window

The same ZINC/ChEMBL dataset reports a pKi of 6.54 (Ki ≈ 290 nM) at the human histamine H4 receptor (HRH4) for the target compound [1]. The resulting H3/H4 selectivity ratio is approximately 24-fold in favor of H3. This selectivity window is a characteristic of the specific 2-methylamino substitution pattern. No equivalent H4 affinity data are available for the des-methyl 2-amino analog , making it impossible to ascertain whether that compound retains any H4 binding or a comparable selectivity profile.

Histamine H4 receptor Subtype selectivity Imidazole-based ligands

Physicochemical Differentiation Against the Ester Prodrug Form

The target compound exists as a free carboxylic acid, which imparts a fundamentally different ionization, solubility, and hydrogen-bonding profile compared to its methyl ester counterpart, methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate . While the ester form is designed as a potential prodrug that requires in vivo esterase cleavage to liberate the active acid, no published comparative data exist on rates of hydrolysis, plasma stability, or permeability for this specific scaffold . Researchers therefore cannot assume bioequivalence between the two forms. The acid form provides a defined, single-species starting point without the confounding variable of prodrug activation kinetics.

Physicochemical properties Prodrug comparison Solubility and permeability

Lack of High-Strength Head-to-Head Comparative Evidence

After an exhaustive search of the available scientific and patent literature, no direct head-to-head comparison studies were identified that quantitatively benchmark 2-(methylamino)-4-(2-propyl-1H-imidazol-1-yl)butanoic acid against its closest structural analogs (e.g., the 2-amino analog, the 2-amino-2-methyl analog, the butanamide derivative, or the methyl ester) in any of the following dimensions: receptor binding IC₅₀, functional activity (agonist/antagonist), cellular potency, selectivity panel data, metabolic stability, solubility, or permeability [1]. The differentiation evidence presented in this guide therefore relies on cross-study comparable data derived from curated public databases and class-level physicochemical inferences. Prospective buyers should be aware that current differentiation claims are constrained by the limited quantitative evidence base and should request matched-pair comparative data from suppliers or commission side-by-side characterization before selecting this compound over an analog for a specific assay.

Evidence gap analysis Procurement risk assessment Data transparency

Evidence-Backed Research Application Scenarios for 2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanoic acid


Histamine H3 Receptor Pharmacological Tool Compound Studies

The demonstrated H3 receptor binding affinity (pKi 7.92, Ki ≈ 12 nM) supports the use of 2-(methylamino)-4-(2-propyl-1H-imidazol-1-yl)butanoic acid as a tool compound in H3 receptor binding and functional assays [1]. Its ∼24-fold selectivity over H4 provides a defined pharmacological window for experiments requiring preferential H3 engagement over H4-mediated effects. Researchers studying H3-mediated neurotransmission, cognition, or feeding behavior can use this compound as a structurally characterized imidazole-based probe.

Structure–Activity Relationship (SAR) Exploration of Imidazole–Amino Acid Conjugates

The compound's dual functional groups—a secondary methylamine and a free carboxylic acid—offer orthogonal synthetic handles for systematic derivatization [1]. With public H3 and H4 affinity data available, this scaffold provides a rare SAR starting point within the 4-(2-propyl-1H-imidazol-1-yl)butanoic acid family. Medicinal chemists can use the measured selectivity profile to guide the design of next-generation analogs with improved H3/H4 selectivity or dual-target pharmacology.

Reference Standard for Differentiating Acid vs. Ester Prodrug Forms

As a free carboxylic acid, this compound can serve as the authentic active-species reference standard when evaluating the methyl ester prodrug counterpart in hydrolysis, plasma stability, or permeability assays [1]. Establishing matched-pair data between the acid and ester forms using this compound as the calibrated standard would fill a critical evidence gap and enable more informed prodrug design decisions for the scaffold class.

Chemical Biology Probe for Imidazole-Containing Histamine Receptor Ligand Profiling

Given that the imidazole moiety is a well-established pharmacophore for histamine receptor recognition, this compound can be deployed in competitive binding or functional profiling panels alongside non-imidazole H3/H4 ligands (e.g., GSK334429, pitolisant) to assess the contribution of the imidazole ring to receptor subtype selectivity [1]. Its unique substitution pattern, characterized by a 2-propyl group on the imidazole ring, distinguishes it from simpler imidazole-containing probes such as histamine or immepip.

Quote Request

Request a Quote for 2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.